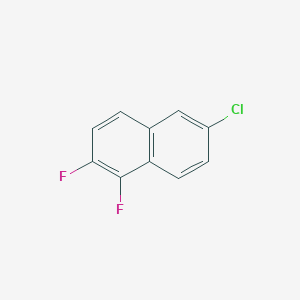

6-Chloro-1,2-Difluoronaphthalene

Description

Properties

Molecular Formula |

C10H5ClF2 |

|---|---|

Molecular Weight |

198.59 g/mol |

IUPAC Name |

6-chloro-1,2-difluoronaphthalene |

InChI |

InChI=1S/C10H5ClF2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H |

InChI Key |

BFSIDJCZYRETFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2F)F)C=C1Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include halogenated, alkylated, and partially saturated naphthalene derivatives. Below is a comparative analysis:

*Estimated based on substituent contributions.

Key Observations:

- Substituent Effects : Chlorine and fluorine in 6-chloro-1,2-difluoronaphthalene enhance lipophilicity (LogP ~3.5) compared to 1-nitronaphthalene (LogP 2.89), where the nitro group reduces hydrophobicity despite its electron-withdrawing nature .

- Aromatic vs.

- Bioactivity : While 6-chloro-1,1-dioxo-benzodithiazine derivatives show diuretic and antitumor activities , the naphthalene core in 6-chloro-1,2-difluoronaphthalene may prioritize different applications, such as material science or agrochemicals, due to its distinct electronic profile.

Electronic and Reactivity Profiles

- Electron-Withdrawing Groups : The chlorine and fluorine substituents in 6-chloro-1,2-difluoronaphthalene create a polarized aromatic system, facilitating electrophilic substitution at electron-rich positions. This contrasts with 1-nitronaphthalene, where the nitro group strongly deactivates the ring, directing reactions to meta positions .

- Stability : Fluorine’s small atomic radius and strong C-F bond enhance chemical stability, making the compound less prone to hydrolysis compared to chlorinated or nitrated analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-1,2-difluoronaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of naphthalene derivatives. For example, chlorination and fluorination can be achieved via electrophilic aromatic substitution using catalysts like FeCl₃ or AlCl₃. Reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect regioselectivity and yield. Parallel monitoring with TLC or HPLC is recommended to optimize intermediates .

Q. How should researchers handle 6-chloro-1,2-difluoronaphthalene to ensure safety in the lab?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Toxicity data for analogous compounds (e.g., naphthalene derivatives) suggest potential respiratory and dermal hazards. Implement risk assessments using tools like the Risk of Bias Questionnaire for Experimental Animal Studies (Table C-7 in ) to evaluate exposure thresholds and establish safety protocols .

Q. What analytical techniques are most effective for characterizing 6-chloro-1,2-difluoronaphthalene?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ ~ -110 to -150 ppm) and ¹H NMR (aromatic protons δ 7.2–8.5 ppm) confirm substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 214.0).

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structure-activity studies.

Cross-reference with databases like PubChem ( ) for validation .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination reactions of naphthalene derivatives be addressed?

- Methodological Answer : Use directing groups (e.g., -NO₂ or -COOH) to control fluorination sites. Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density maps. Experimental validation via competitive reactions with isomers (e.g., 6-chloro-1,3-difluoronaphthalene) can clarify kinetic vs. thermodynamic control .

Q. What strategies resolve contradictions in reported toxicity data for halogenated naphthalenes?

- Methodological Answer : Conduct systematic reviews using databases like TOXCENTER ( ) and apply the Risk of Bias Questionnaire for Human-Controlled Exposure Studies (Table C-6 in ). Meta-analyses should stratify data by exposure duration, species (e.g., rodents vs. primates), and metabolic pathways (e.g., CYP450-mediated oxidation) to identify confounding factors .

Q. How does 6-chloro-1,2-difluoronaphthalene interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence polarization assays to measure binding affinity to cytochrome P450 enzymes.

- Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C) and track accumulation in cell lines (e.g., HeLa) via scintillation counting.

- Genotoxicity : Perform Ames tests (with/without metabolic activation) and comet assays to assess DNA damage.

Reference structural analogs (e.g., 6-chloro-1,4-dihydronaphthyridinone in ) for comparative analysis .

Q. What computational tools predict the environmental persistence of 6-chloro-1,2-difluoronaphthalene?

- Methodological Answer : Apply EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors (BCF). Molecular dynamics simulations model interactions with soil organic matter, while QSAR models correlate logP values (e.g., ~3.5) with aquatic toxicity. Validate predictions using EPA’s CompTox Dashboard ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.